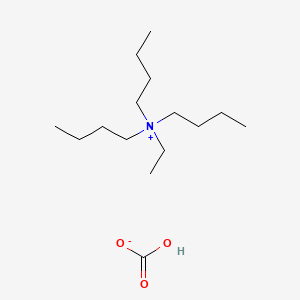
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone is a chemical compound with the molecular formula C10H18N2 It is a derivative of cyclohexanone, where the ketone group is replaced by a hydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone typically involves the reaction of 4-(1,1-dimethylethyl)cyclohexanone with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-(1,1-dimethylethyl)cyclohexanone+hydrazine→Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone involves its ability to form stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 4-tert-butyl-: Similar structure but lacks the hydrazone group.
Cyclohexanone, p-tert-butyl-: Another structural isomer with similar properties.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with an acetate group instead of a hydrazone group.
Uniqueness
Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the hydrazone group allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Propiedades
Número CAS |
62082-37-5 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexylidene)hydrazine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8H,4-7,11H2,1-3H3 |
Clave InChI |
LIAWOBJFDCLLIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=NN)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


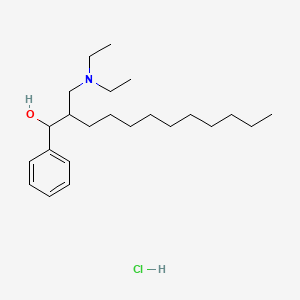
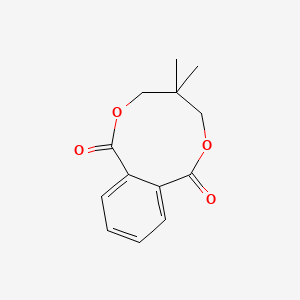
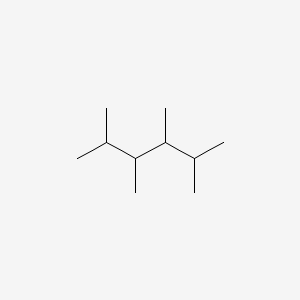
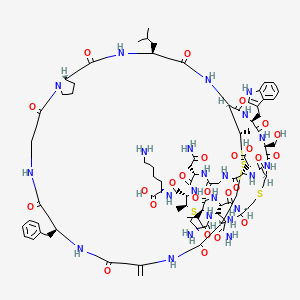
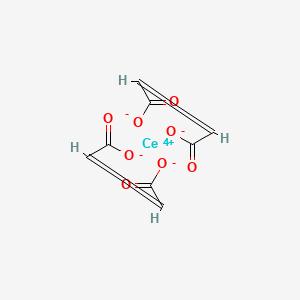
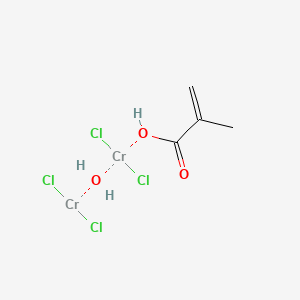
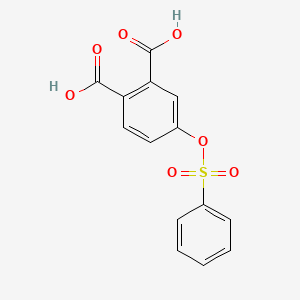
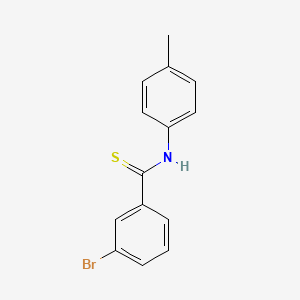
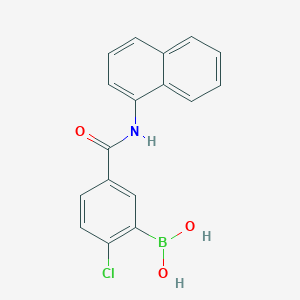
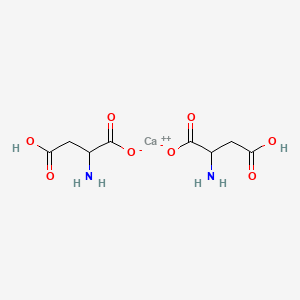
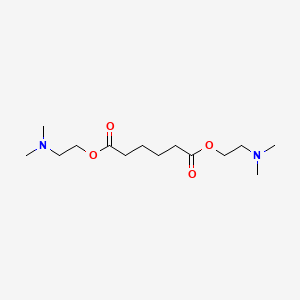
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)

